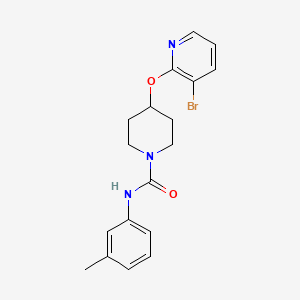![molecular formula C21H19N5O3 B2761285 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 900008-14-2](/img/structure/B2761285.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a tolyl group, which is a functional group derived from toluene and has the general formula CH3C6H4-R .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings (pyrazolo[3,4-d]pyrimidine and phenyl rings). The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tolyl group could potentially make the compound more hydrophobic .科学的研究の応用
Synthesis and Biological Activity
Pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, focusing on enhancing their structural diversity and biological activity. One approach involves high-temperature glycosylation processes to produce ribonucleosides with potential antiviral and antitumor activities. For instance, compounds within this family have shown significant activity against measles and moderate antitumor activity in vitro against leukemia cell lines (Petrie et al., 1985). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).
Pharmacological Properties
The pharmacological exploration of pyrazolo[3,4-d]pyrimidines reveals their potential as adenosine receptor antagonists, offering insights into their mechanism of action and therapeutic potential. One specific compound demonstrated antagonist activity significantly greater than theophylline at the A1 adenosine receptor, underscoring the potential for targeted pharmacological interventions (Quinn et al., 1991). Furthermore, structural modifications of these compounds have been explored to enhance their anti-inflammatory properties while minimizing ulcerogenic activity, highlighting the potential for safer anti-inflammatory drugs (Auzzi et al., 1983).
Antitumor and Antimicrobial Potential
The antitumor and antimicrobial potentials of pyrazolo[3,4-d]pyrimidines have been extensively studied, with several derivatives displaying significant activity against various cancer cell lines and microbial pathogens. For example, certain derivatives have exhibited excellent in vitro antitumor activity against the MCF-7 breast adenocarcinoma cell line, as well as high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, evaluating their antifungal abilities against various phytopathogenic fungi, demonstrating the broad-spectrum biological activity of these compounds (Zhang et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-8-10-16(11-9-14)26-19-18(12-23-26)21(28)25(13-22-19)24-20(27)15(2)29-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKMVHDTIGINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

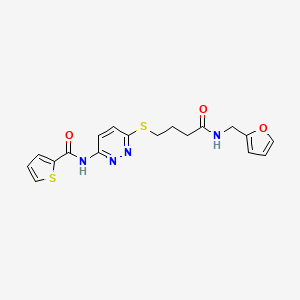
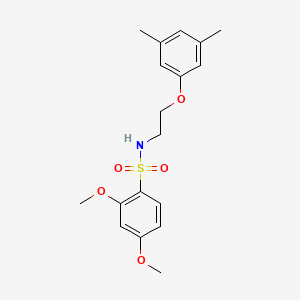
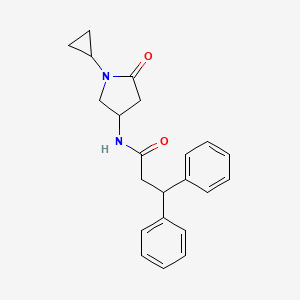
![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)
![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)
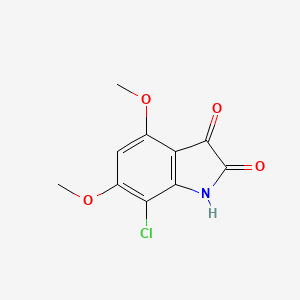
![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)
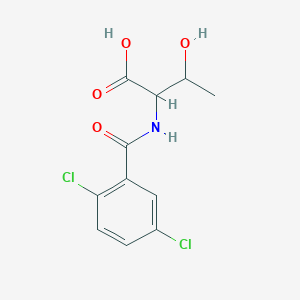
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)
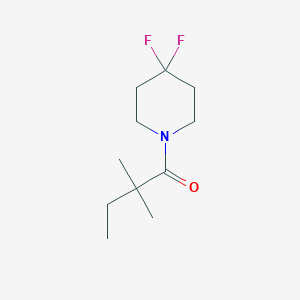
![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)
